KadcoccineacidJ

Description

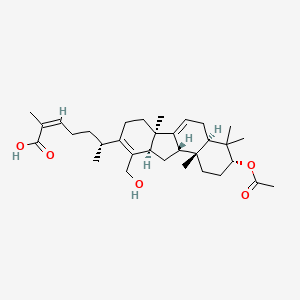

Kadcoccineacid J is a rearranged triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse and bioactive compounds . It belongs to the kadcoccine acid family (A–N), characterized by a rare 14(13→12)-abeo-lanostane skeleton with a 6/6/5/6-fused tetracyclic core .

Properties

Molecular Formula |

C32H48O5 |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

(Z,6R)-6-[(3R,4aR,6bR,10aR,11aS,11bR)-3-acetyloxy-10-(hydroxymethyl)-4,4,6b,11b-tetramethyl-1,2,3,4a,5,7,8,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(9-8-10-20(2)29(35)36)22-13-15-31(6)24-11-12-27-30(4,5)28(37-21(3)34)14-16-32(27,7)26(24)17-25(31)23(22)18-33/h10-11,19,25-28,33H,8-9,12-18H2,1-7H3,(H,35,36)/b20-10-/t19-,25+,26-,27+,28-,31+,32-/m1/s1 |

InChI Key |

CZAAKELRNUDSCZ-OUGYKOSNSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)C1=C([C@@H]2C[C@@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)[C@@]2(CC1)C)CO |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1=C(C2CC3C(=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C2(CC1)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidJ typically involves a multi-step process that includes the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidJ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

KadcoccineacidJ has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: this compound is studied for its potential role in biological processes and its interactions with biomolecules.

Medicine: The compound is being investigated for its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.

Industry: this compound is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mechanism of Action

The mechanism of action of KadcoccineacidJ involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Kadcoccineacid J shares its core tetracyclic framework with other kadcoccine acids (A–N) but differs in side-chain substituents and oxidation patterns. Key structural distinctions among analogs include:

- Kadcoccineacid B (186) : Contains a hydroxyl group at C-23, contributing to moderate cytotoxicity (IC₅₀: 3.11–7.77 μM) .

- Kadcoccineacid H (192): Features a 5-substituted 2(5H)-furanone motif on the C-17 side chain, linked to its weak cytotoxicity (IC₅₀: 7.77 μM) .

- Kadcoccineacid G (385) and I (387) : Reported for cytotoxicity against multiple cancer cell lines, though specific IC₅₀ values are unrecorded .

Table 1: Structural and Bioactivity Comparison of Kadcoccine Acids

Bioactivity Profiles

Antitumor Activity

- Kadcoccineacid B and H : Exhibit moderate cytotoxicity against HL-60 (leukemia), A-549 (lung cancer), and MCF-7 (breast cancer) cells .

- Kadcoccineacid G and I : Show unspecified cytotoxicity, suggesting structural features like epoxy or lactone groups may enhance activity .

Anti-HIV Activity

- Kadcoccinic acids D and H : Inhibit HIV-1 activity with rates of 12.4% and 19.4%, respectively .

- Kadcoccineacid J: Not tested, but the presence of α,β-unsaturated carbonyl groups in related compounds correlates with antiviral effects .

Anticoagulant Activity

Key Research Findings and Gaps

Structural-Activity Relationships (SAR)

- Side-Chain Functionalization: The furanone motif in Kadcoccineacid H and hydroxylation in Kadcoccineacid B enhance cytotoxicity, suggesting that side-chain polarity influences bioactivity .

- Stereochemical Effects: For non-kadcoccine acids (e.g., kadcoccinones D and E), the 23S,24R configuration increases cytotoxicity compared to 23R,24S .

Unexplored Potential of Kadcoccineacid J

Despite structural parallels to active compounds, Kadcoccineacid J lacks empirical evaluation. Its pharmacological profile could mirror kadcoccine acids B and H if similar functional groups (e.g., hydroxyl, furanone) are present.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.